2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC14875118
Molecular Formula: C19H19N5O
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one -](/images/structure/VC14875118.png)
Specification
Molecular Formula | C19H19N5O |
---|---|
Molecular Weight | 333.4 g/mol |
IUPAC Name | 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
Standard InChI | InChI=1S/C19H19N5O/c1-10-7-13-12(3)21-19(23-16(13)8-11(10)2)24-18-20-9-14-15(22-18)5-4-6-17(14)25/h7-9H,4-6H2,1-3H3,(H,20,21,22,23,24) |
Standard InChI Key | RSVPIPATRYLLIS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CCCC4=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, reflects its intricate architecture:
-
Core structure: A 7,8-dihydroquinazolin-5(6H)-one moiety fused to a 4,6,7-trimethylquinazolin-2-amine group.
-
Molecular formula: , with a molecular weight of 423.5 g/mol.
-
Stereoelectronic features: The partially saturated dihydroquinazolinone ring introduces conformational flexibility, while the trimethylquinazoline subunit contributes steric bulk and hydrophobic character.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | |
Molecular Weight | 423.5 g/mol |
Canonical SMILES | CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC(=C5C=C(C(=CC5=N4)C)C)C |
InChI Key | CGILGDFOAFWMQV-UHFFFAOYSA-N |
Topological Polar Surface Area | 75.2 Ų (estimated) |
Hydrogen Bond Donors | 2 (amine and carbonyl groups) |
Hydrogen Bond Acceptors | 5 (N and O atoms) |
The canonical SMILES string reveals critical connectivity: a para-methylphenyl group at position 7, a ketone at position 5, and a 4,6,7-trimethylquinazolin-2-amine substituent at position 2.
Spectroscopic Signatures
While experimental NMR or IR data for this specific compound are unavailable, analog quinazolines exhibit:
-
-NMR: Methyl groups resonate at δ 2.1–2.6 ppm, aromatic protons at δ 6.8–8.2 ppm, and NH protons at δ 9.5–10.5 ppm .
-
-NMR: Quinazoline carbons appear at δ 150–165 ppm (C=N), carbonyl carbons at δ 170–175 ppm, and methyl carbons at δ 18–25 ppm .
-
IR: Stretching vibrations for C=O (~1680 cm) and N-H (~3300 cm) .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
-
7,8-Dihydroquinazolin-5(6H)-one core
-
4,6,7-Trimethylquinazolin-2-amine substituent
A plausible disconnection involves forming the C-N bond between the amine and the dihydroquinazolinone via nucleophilic substitution or Buchwald–Hartwig coupling.
Reported Synthetic Routes for Analogues
Although direct synthesis of this compound remains undocumented, related dihydroquinazolinones are synthesized via:
-
Cyclocondensation: Anthranilamide derivatives react with carbonyl compounds (aldehydes/ketones) in aqueous media using graphene oxide (GO) nanosheets as catalysts .
-
Oxidative Annulation: Oxone-mediated coupling of 2-aminobenzamides with methyl ketones, as demonstrated for 2,3-dihydroquinazolin-4(1H)-ones .
Table 2: Hypothetical Synthesis Protocol
Step | Reaction Type | Reagents/Conditions | Yield (Est.) |
---|---|---|---|
1 | Formation of 4,6,7-trimethylquinazolin-2-amine | Trimethylacetamide, NH, CuCl | 60–70% |
2 | Dihydroquinazolinone synthesis | Anthranilamide, cyclopentanone, GO, HO, 60°C | 75–85% |
3 | Coupling | Pd(OAc), Xantphos, CsCO, toluene, 110°C | 50–60% |
The use of graphene oxide nanosheets in aqueous media (Step 2) aligns with green chemistry principles, enhancing reaction efficiency and reducing waste .
Compound | IC (EGFR) | LogP | Solubility (µg/mL) |
---|---|---|---|
Gefitinib | 0.033 nM | 3.8 | 2.1 |
Erlotinib | 0.2 nM | 3.1 | 4.5 |
Target Compound (Predicted) | 5–10 nM | 4.1 | 1.8 |
These projections position the compound as a mid-potency kinase inhibitor with favorable lipophilicity but limited aqueous solubility.
Challenges and Future Directions
Synthetic Optimization
Key hurdles include:
-
Regioselectivity: Controlling methylation patterns during quinazoline ring formation.
-
Catalyst Design: Developing heterogeneous catalysts (e.g., GO-supported Pd nanoparticles) to improve coupling yields .
Biological Validation
Priority assays should evaluate:
-
Kinase Inhibition Profiling: Broad-spectrum screening against 50+ kinases.
-
Cytotoxicity: Testing in NCI-60 cancer cell lines.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume